2-(Butoxymethyl)furan
Description
Significance of Furanic Ethers in Contemporary Chemistry
Furanic ethers, a class of heterocyclic organic compounds, are gaining significant attention in modern chemical research, primarily due to their potential as sustainable chemicals and fuel additives derived from renewable biomass. nih.govosti.gov The drive to develop alternatives to fossil fuels has positioned biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), as crucial starting materials for a new generation of green chemicals. researchgate.net Etherification of these furanic platforms and their derivatives, like furfuryl alcohol, leads to the formation of furanic ethers. researchgate.net
These compounds are notable for several reasons. As fuel additives, furanic ethers have been shown to improve key fuel properties. researchgate.net For instance, ethers with longer alkyl chains can enhance the cetane number of diesel fuel, a critical measure of combustion quality. researchgate.netosti.gov Specifically, 2,5-bis(alkoxymethyl)furans (BAMFs) are reported to have superior properties as diesel blending agents, including higher energy density and stability, potentially leading to reduced emissions of soot, and oxides of nitrogen and sulfur. researchgate.netresearchgate.net Research has demonstrated that converting the aromatic furan (B31954) rings in some biomass-derived compounds into saturated cyclic ether moieties can yield products that meet or exceed specifications for diesel fuel. nih.govescholarship.org This conversion circumvents the issue of lower cetane numbers associated with the aromatic furan ring structure. osti.govescholarship.org
The synthesis of furanic ethers is a key area of investigation in biorefinery research. Catalytic processes are being developed to efficiently convert furan derivatives into these valuable ethers. researchgate.netmdpi.comnih.gov The versatility of the furan ring system allows for a range of chemical transformations, making furanic compounds valuable building blocks for not only fuels but also polymers and other specialty chemicals. acs.org The study of furanic ethers, therefore, represents a significant step towards a more sustainable chemical industry based on renewable feedstocks.
Scope and Objectives of Academic Inquiry on 2-(Butoxymethyl)furan
Academic inquiry into this compound is multifaceted, focusing on its synthesis, reaction pathways, and potential applications, particularly as a biofuel component and a chemical intermediate. A primary objective of this research is to develop efficient and selective catalytic methods for its production from biomass-derived precursors. mdpi.comnih.gov
The synthesis of this compound is typically achieved through the acid-catalyzed etherification of furfuryl alcohol with butanol. ontosight.aincsu.edu Researchers are exploring various catalytic systems, including solid acid catalysts like ion-exchange resins and metal-containing catalysts, to optimize reaction conditions and maximize yields. mdpi.comrsc.orgub.edu For example, studies have investigated the use of hafnium-containing mesoporous silicates and zirconia-based catalysts for the conversion of furfural and its derivatives into furanic ethers, including 2-(sec-butoxymethyl)furan. mdpi.comnih.govrsc.org
A significant area of investigation is the role of this compound as a key intermediate in the synthesis of other valuable bio-based chemicals. ncsu.edu It has been identified as an intermediate in the conversion of furfuryl alcohol to n-butyl levulinate, a compound with applications as a fuel additive and green solvent. ncsu.eduub.edu Understanding the reaction mechanism and kinetics of the formation and subsequent conversion of this compound is crucial for controlling the selectivity of these processes. ncsu.edu
The overarching goal of this academic inquiry is to integrate this compound into the value chain of biorefineries. By establishing efficient production routes and identifying its utility as both a potential fuel additive and a versatile chemical building block, research on this compound contributes to the broader objective of creating a sustainable economy based on renewable resources. This is further underscored by patent literature detailing the catalytic synthesis of its derivatives, indicating a commercial interest in these technologies. google.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C₉H₁₄O₂ | PubChem nih.gov |
| Molecular Weight | 154.21 g/mol | PubChem nih.gov |
| CAS Number | 56920-82-2 | PubChem nih.gov |
| Canonical SMILES | CCCCOCC1=CC=CO1 | PubChem nih.gov |
| InChI | InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3 | PubChem nih.gov |
| InChIKey | YPDABMXTZAZGFC-UHFFFAOYSA-N | PubChem nih.gov |
| Topological Polar Surface Area | 22.4 Ų | PubChem nih.gov |
| Complexity | 93.6 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(butoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDABMXTZAZGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205471 | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56920-82-2 | |
| Record name | 2-(Butoxymethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56920-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Butoxymethyl Furan
Catalytic Synthesis Routes
The use of bifunctional zeolitic materials containing both Lewis and Brønsted acid sites within a single catalyst has proven to be a highly effective strategy for the continuous production of 2-(butoxymethyl)furan. rsc.org This approach overcomes the limitations of mono-functional catalysts or physical mixtures, leading to significantly improved activity, selectivity, and stability. rsc.orgresearchgate.net The process involves a cascade reaction where furfural (B47365) undergoes catalytic transfer hydrogenation to furfuryl alcohol, followed by etherification with butanol. cardiff.ac.uk
A notable example of a bifunctional catalyst is the Sn- and Al-containing BEA zeolite (Sn,Al-BEA). rsc.org In this system, the tin (Sn) framework sites act as the Lewis acid centers, while the aluminum (Al) sites provide Brønsted acidity. cardiff.ac.uk The Lewis acid sites (Sn(IV)) catalyze the initial conversion of furfural to furfuryl alcohol via a transfer hydrogenation reaction, using a hydrogen-donor solvent like 2-butanol (B46777). cardiff.ac.ukcsic.es Subsequently, the Brønsted acid sites associated with the aluminum framework catalyze the etherification of the intermediate furfuryl alcohol with the butanol solvent to yield the final product, this compound. cardiff.ac.uk This integration of two distinct catalytic functions into a single material enhances the efficiency of the cascade reaction, primarily by facilitating the rapid conversion of the furfuryl alcohol intermediate. csic.es
Research has shown that the performance of the Sn,Al-BEA catalyst is highly dependent on the ratio of its acidic components and the reaction conditions. Optimal results have been achieved with a bifunctional catalyst containing 2 wt% Sn and 0.5 wt% Al. rsc.orgresearchgate.net This specific composition has demonstrated high selectivity, achieving over 75% towards this compound, and remarkable stability for over 100 hours on stream. rsc.orgresearchgate.net The superiority of the bifunctional catalyst is evident when compared to its monofunctional counterparts or a physical mixture of separate Lewis and Brønsted acid catalysts. csic.es
Table 1: Performance Comparison of Different Catalyst Systems for Furfural Conversion *Data derived from studies on Sn,Al-BEA catalysts. csic.es
The lower activity but higher selectivity of the integrated Sn,Al-BEA catalyst compared to the physical mixture highlights the advantage of hosting both active sites in close proximity, which favors the direct conversion of the furfuryl alcohol intermediate to the desired ether. csic.es
The direct etherification of furfuryl alcohol with an alcohol like butanol is another primary route for synthesizing this compound. This reaction can be catalyzed by various solid acid catalysts, with significant research focusing on ordered mesoporous silicates.
Hafnium-containing TUD-1 type catalysts (Hf-TUD-1) have been identified as effective promoters for the conversion of furanic aldehydes and alcohols into furanic ethers. mdpi.comulisboa.pt These materials function as solid acid catalysts, capable of facilitating both the catalytic transfer hydrogenation (CTH) of a starting material like furfural to furfuryl alcohol and the subsequent acid-catalyzed etherification. mdpi.com When 2-butanol is used as both the hydrogen donor and the etherifying agent, the reaction with furfuryl alcohol (or furfural as a precursor) yields 2-(sec-butoxymethyl)furan. nih.gov The efficiency of the Hf-TUD-1 catalyst is influenced by the hafnium loading, with optimized conditions leading to high yields of the desired ether product. mdpi.comulisboa.pt For instance, using an Hf-TUD-1(75) catalyst, a 63% yield of 2-(alkoxymethyl)furan was achieved from furfural at 88% conversion. mdpi.com
Table 2: Optimized Reaction Conditions for 2-(Alkoxymethyl)furan Synthesis using Hf-TUD-1 Data derived from studies on Hf-TUD-1 catalysts. mdpi.comulisboa.pt
Conversion of 5-(Hydroxymethyl)furfural (HMF) to Alkoxymethylfurfural Ethers
The transformation of 5-(hydroxymethyl)furfural (HMF), a pivotal platform chemical derived from carbohydrate dehydration, into alkoxymethylfurfural ethers represents a significant pathway for producing advanced biofuels and chemical intermediates. frontiersin.orgunibo.it This process involves the etherification of the hydroxyl group of HMF or its hydrogenated derivative, 2,5-bis(hydroxymethyl)furan (BHMF), with an alcohol. frontiersin.orgresearchgate.net The resulting 2,5-bis(alkoxymethyl)furans (BAMFs), which include butoxy derivatives like 2,5-bis(butoxymethyl)furan (B12919802), are considered promising diesel additives due to properties such as a high cetane number, enhanced stability, and greater energy density compared to their precursor molecules. researchgate.netmdpi.comresearchgate.net
Catalytic Transfer Hydrogenation and Acid Reactions
A key strategy for converting HMF to furanic ethers involves an integrated approach of catalytic transfer hydrogenation (CTH) combined with acid-catalyzed reactions. frontiersin.orgua.ptnih.gov In this process, an alcohol, such as 2-butanol, serves as both the solvent and the hydrogen-donating agent, eliminating the need for high-pressure molecular hydrogen. mdpi.commdpi.com The reaction typically proceeds through the hydrogenation of HMF to an intermediate like 2,5-bis(hydroxymethyl)furan (BHMF), which is then etherified. mdpi.com
Hierarchical hafnium-containing zeotypes, specifically those related to the Linde Type L (LTL) structure, have been investigated for this conversion. ua.ptfrontiersin.org These materials possess multifunctional properties that facilitate both the CTH and acid reaction steps. frontiersin.org For instance, studies on HMF conversion in 2-butanol using such catalysts have yielded furanic ethers like 5-(sec-butoxymethyl)furfural and 2,5-bis(sec-butoxymethyl)furan, achieving a total yield of up to 63% at 200°C after 24 hours. frontiersin.orgua.ptnih.govfrontiersin.org
Hf-TUD-1 catalysts have also demonstrated high efficiency. When converting HMF in the presence of 2-butanol, these catalysts can achieve a 98% conversion of HMF with 96% selectivity towards bis(2-butoxymethyl)furan (BBMF) at 170°C in 3 hours. mdpi.com The reaction temperature significantly influences the conversion rate and yield, with higher temperatures generally favoring the formation of the diether product. mdpi.com
Table 1: Performance of Hf-TUD-1(50) Catalyst in HMF Conversion to Bis(2-butoxymethyl)furan (BBMF)
| Temperature (°C) | HMF Conversion (at 3h) | BBMF Yield (at 3h) | Initial Activity (mmol gcat⁻¹ h⁻¹) |
|---|---|---|---|
| 150 | 80% | 79% | 3.7 |
| 170 | 98% | 94% | 5.1 |
Data sourced from a study on Hf-TUD-1 type catalysts. mdpi.com
Bifunctional Catalysts in HMF Conversion
The efficient synthesis of BAMFs from HMF often relies on bifunctional catalysts that possess both acidic and metallic sites. These sites work cooperatively to facilitate a cascade of reactions, including hydrogenation and etherification, in a single pot. researchgate.net Lewis acid sites on the catalyst are crucial for the etherification step, while metal sites are responsible for the hydrogenation of the aldehyde group in HMF. mdpi.comrsc.org
For example, a Zr-SBA-15 catalyst has been reported to be highly active for the reductive etherification of HMF, yielding up to 93.6% of 2,5-bis(alkoxymethyl)furan. researchgate.net Similarly, iridium-zeolite-based catalysts have been developed for scalable reductive etherification, demonstrating the importance of catalyst design in controlling selectivity towards the desired diether product and minimizing the formation of byproducts like humins. rsc.org The synergy between metal and acid sites is paramount; for instance, Cu/MgAl2O4 acts as a bifunctional catalyst for aldol (B89426) condensation of HMF and selective transfer hydrogenation. scribd.com
Reductive Etherification Approaches
Reductive etherification is a direct and efficient method for converting HMF into 2,5-bis(alkoxymethyl)furans (BAMFs). researchgate.net This one-pot reaction combines the reduction of the aldehyde group of HMF and the etherification of both the original and the newly formed hydroxyl groups with an alcohol. researchgate.netscribd.com This approach is advantageous as it bypasses the separate synthesis and purification of the 2,5-bis(hydroxymethyl)furan (BHMF) intermediate. researchgate.net
The success of this method hinges on the use of bifunctional catalysts. For instance, a Zr-SBA catalyst prepared by a urea (B33335) hydrolysis method demonstrated high activity in the reductive etherification of HMF to 2,5-bis(isopropoxymethyl)furan using isopropanol (B130326) as both the solvent and hydrogen source. researchgate.net The cooperative action of the catalyst's active sites is credited with the high yields achieved. researchgate.net Other research has explored cobalt catalysts for the reductive etherification of HMF, achieving yields as high as 98.5% under mild conditions.
Biomass-Derived Feedstock Conversion
The synthesis of this compound is deeply rooted in the valorization of biomass. Lignocellulosic biomass, an abundant and non-edible resource, serves as the primary source for platform molecules like furfural and HMF. rsc.orguco.es Through processes like hydrolysis and dehydration, the C5 and C6 sugars contained in biomass are transformed into these furanic aldehydes, which are then catalytically upgraded to a wide array of valuable chemicals and fuels. frontiersin.orgmdpi.com
Furfural (FAL) as a Platform Molecule
Furfural (FAL), derived from the C5 hemicellulose fraction of biomass, is a cornerstone platform molecule for the production of furan-based chemicals. frontiersin.orgrsc.orguco.es Its versatile chemical structure allows for its conversion into a variety of derivatives, including furfuryl alcohol (FA), which is a key intermediate in the synthesis of 2-(alkoxymethyl)furan ethers. mdpi.comnih.gov The catalytic upgrading of furfural is a central focus in biorefinery research, aiming to produce sustainable alternatives to petroleum-based products. rsc.orglivescience.io
One of the most promising applications of furfural is its conversion into oxygenated fuel additives. frontiersin.orgfrontiersin.org The reductive etherification of furfural with alcohols like 2-butanol leads to the formation of compounds such as 2-(sec-butoxymethyl)furan (2BMF). mdpi.comnih.gov This transformation is typically achieved via a cascade reaction involving the initial hydrogenation of furfural to furfuryl alcohol (FA), followed by the etherification of FA with the alcohol. mdpi.comlivescience.io
Table 2: Product Yields from Furfural Conversion using Different Alcohols and Hf-TUD-1(x) Catalysts
| Alcohol | Main Ether Product | Max. Ether Yield | Other Products |
|---|---|---|---|
| 2-Butanol | 2-(sec-butoxymethyl)furan (2BMF) | 47–57% | 2-Butyl levulinate |
| Ethanol | 2-(Ethoxymethyl)furan (EMF) | 22% (at 24h) | Ethyl levulinate, 2-(diethoxymethyl)furan |
Data compiled from studies on furfural conversion. mdpi.comnih.gov
Condensation with Alkyl Alcohols to Biofuel Molecules
The direct conversion of 5-hydroxymethylfurfural (B1680220) (HMF) or its derivatives with alkyl alcohols, such as butanol, is a key strategy for producing furan-based biofuel molecules like this compound. This process, known as etherification, can be catalyzed by various solid acid catalysts. For instance, sulfonic acid functionalized resins like Amberlyst-15 have demonstrated high reactivity and selectivity in the etherification of HMF. rsc.org The reaction involves the protonation of the hydroxyl group of HMF, followed by nucleophilic attack by the alcohol, leading to the formation of the corresponding ether and water.
In a related process, the catalytic transfer hydrogenation (CTH) of HMF in the presence of an alcohol can yield furanic ethers. For example, using 2-butanol as both a hydrogen donor and a solvent over Hf-TUD-1(x) catalysts can produce 2-(sec-butoxymethyl)furan. mdpi.com This illustrates a tandem reaction where the aldehyde group of HMF is first reduced to a hydroxyl group, which then undergoes etherification with the alcohol.
5-Hydroxymethylfurfural (HMF) as a Key Intermediate
5-Hydroxymethylfurfural (HMF) is a versatile platform chemical derived from the dehydration of C6 sugars. nih.govgoogle.com Its structure, featuring an aldehyde, a hydroxyl group, and a furan (B31954) ring, allows for its conversion into a wide range of valuable chemicals and biofuels, including this compound. mdpi.com HMF is considered a "sleeping giant" in the realm of renewable chemicals, bridging the gap between biomass and a sustainable chemical industry. fur4sustain.eu
HMF is primarily produced through the acid-catalyzed dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. nih.govrsc.org The process involves the removal of three water molecules from the sugar molecule. nih.gov While fructose is more readily dehydrated to HMF, processes are being developed to efficiently convert the more abundant and stable glucose, often involving an initial isomerization step to fructose. rsc.orgresearchgate.net Various catalytic systems, including mineral acids, solid acids, and ionic liquids, have been explored to optimize HMF yield and selectivity from different carbohydrate feedstocks such as starch, cellulose, and inulin. google.comrsc.orgacs.org The use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) or biphasic systems can enhance HMF yields by improving substrate solubility and extracting HMF as it is formed, thus preventing degradation. rsc.orgacs.orgutwente.nl
Table 1: HMF Yield from Various Carbohydrate Sources and Catalysts
| Carbohydrate | Catalyst | Solvent System | Temperature (°C) | Time (h) | HMF Yield (%) | Reference |
| Fructose | g-C3N4–SO3H | DMSO | 120 | 3 | ~60 | acs.org |
| Fructose | SiO2-Imi-SO3H-2 | DMSO | 160 | 4 | 94.1 | rsc.org |
| Glucose | Cr[(DS)H2PW12O40]3 | Aqueous | 150 | - | 53 | google.com |
| Sucrose | g-C3N4–SO3H | DMSO | 120 | - | ~28 | acs.org |
A significant application of HMF is its conversion to 2,5-bis(alkoxymethyl)furans (BAMFs), which are considered high-potential diesel additives. researchgate.net This conversion typically involves a two-step process: the hydrogenation of the aldehyde group in HMF to a second hydroxyl group, forming 2,5-bis(hydroxymethyl)furan (BHMF), followed by the etherification of both hydroxyl groups with an alcohol. researchgate.net For example, the conversion of HMF in butanol can lead to the formation of 2,5-bis(butoxymethyl)furan (BBMF). mdpi.comrsc.org
The hydrogenation of HMF to BHMF can be achieved through various methods, including catalytic hydrogenation using catalysts like platinum or ruthenium, and catalytic transfer hydrogenation (CTH). mdpi.comncsu.edursc.org The subsequent etherification to BAMFs is an acid-catalyzed reaction. researchgate.net One-pot processes that combine hydrogenation and etherification are also being developed to streamline the production of BAMFs from HMF. rsc.orgresearchgate.net
Bio-Renewable Furanic Ether Production from Sugars
The direct production of furanic ethers, including this compound, from sugars represents a more integrated and potentially cost-effective approach. rsc.org This pathway combines the dehydration of sugars to HMF and the subsequent etherification into a single process. Bifunctional catalysts, possessing both Lewis and Brønsted acid sites, are particularly effective for this transformation. rsc.org For example, a bifunctional Sn- and Al-containing BEA zeolite has shown high activity and selectivity (over 75%) for the continuous production of (butoxy)methyl furan from sugar feedstocks. rsc.org This approach avoids the isolation of the often unstable HMF intermediate. google.com
Derivatization and Functionalization Reactions
The furan ring in this compound and related compounds is susceptible to further chemical transformations, allowing for the synthesis of a wider range of molecules with different properties.
Hydrogenation of Furan Ring
The furan ring in furanic ethers can be hydrogenated to produce the corresponding tetrahydrofuran (B95107) derivatives. researchgate.net This reaction typically requires a metal catalyst, such as palladium, and a source of hydrogen. acs.org For example, this compound can be hydrogenated to form 2-(butoxymethyl)tetrahydrofuran. This saturation of the furan ring can improve the stability and alter the fuel properties of the molecule. researchgate.net The hydrogenation can occur after the initial formation of the furanic ether or in a one-pot reaction where both the functional groups and the furan ring are reduced. google.com
Etherification of Furfuryl Alcohol
The synthesis of this compound is prominently achieved through the acid-catalyzed etherification of furfuryl alcohol with n-butanol. This reaction is a critical step in the multi-stage conversion of biomass-derived furfuryl alcohol into n-butyl levulinate, where this compound acts as a key intermediate. ub.edursc.org The process involves an intermolecular dehydration reaction between furfuryl alcohol and n-butanol. ncsu.edu
The conversion of furfuryl alcohol to this compound has been shown to be a faster and less complex step compared to the subsequent conversion of this compound to n-butyl levulinate. ncsu.edu Research into optimizing this etherification has explored various catalytic systems. For instance, the use of titanium-incorporated mesoporous KIT-6 molecular sieve catalysts has been studied for the butanolysis of furfuryl alcohol.
In a study utilizing a 100Ti-KIT-6 catalyst, the reaction parameters were optimized to achieve high conversion and selectivity. rsc.orgresearchgate.net At a reaction temperature of 110 °C, significant conversion of furfuryl alcohol was observed. rsc.org In the initial stages of the reaction, this compound is formed as a major product alongside the final product, butyl levulinate. As the reaction progresses, the concentration of the this compound intermediate decreases as it is converted further. rsc.org
| Parameter | Value |
|---|---|
| Catalyst | 100Ti-KIT-6 |
| Reactants | Furfuryl Alcohol, n-butanol |
| Optimum Temperature | 110 °C |
| Catalyst Amount | 0.3 g |
| Reaction Time | 5 h |
| FAL Conversion (at 1 h) | ~80% |
| Product Selectivity (at 1 h) | 58% Butyl Levulinate, 42% this compound |
Oxidative Transformations
The furan ring and its alkyl substituents are susceptible to a variety of oxidative transformations. The specific products derived from these reactions depend heavily on the oxidizing agent used and the reaction conditions. researchgate.net A general mechanistic pathway for the oxidation of many furan derivatives involves the initial formation of a furan endoperoxide. researchgate.netrug.nl This intermediate is often unstable and can undergo rearrangement to yield different products. rug.nl
For 2-alkoxymethyl-substituted furans, photo-oxidation leads to the formation of an endoperoxide which can then rearrange. rug.nl One major pathway for the thermal decomposition of these endoperoxides is the formation of 4-oxo-2,3-unsaturated esters. rug.nl Vapor-phase catalytic oxidation of furan derivatives over catalysts like vanadium-based systems typically results in the formation of maleic acid, often proceeding through a furan carboxylic acid intermediate which is then decarboxylated. researchgate.net
Formation of Furan Carboxylic Acids
Specific oxidative processes can be tailored to convert the substituents on the furan ring into carboxylic acid groups. researchgate.net In the case of furan ethers like this compound, the ether group can be oxidized to form an ester-acid derivative.
A notable example is the oxidation of 5-(butoxymethyl)furfural using dissolved oxygen in the presence of a mixed-metal catalyst system. epo.org In a reaction conducted in an acetic acid solvent, 5-(butoxymethyl)furfural was effectively converted into 5-(butoxycarbonyl)furan-2-carboxylic acid. epo.org The catalytic system employed a combination of cobalt (II) acetate (B1210297) and manganese (II) acetate, with sodium bromide as a promoter. Under elevated oxygen pressure and temperature, the reaction proceeded rapidly, with analysis indicating that the starting material was essentially fully converted within one hour. epo.org This transformation highlights a direct route to functionalized furan carboxylic acids from butoxymethyl-substituted furans.
| Parameter | Value |
|---|---|
| Starting Material | 80% butoxymethylfurfural (12.19 g) |
| Solvent | Acetic acid (50 mL) |
| Catalysts | Cobalt acetate (0.165 g), Manganese acetate (0.165 g) |
| Promoter | Sodium bromide (0.142 g) |
| Oxidant | Oxygen |
| Pressure | 600 psi |
| Temperature | 100 °C |
| Time | 1 h for essential completion |
| Major Product | 5-(Butoxycarbonyl)furan-2-carboxylic acid |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H-NMR and ¹³C-NMR Analysis
One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the structure of 2-(butoxymethyl)furan.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum would provide information on the number of different types of protons and their neighboring protons. The furan (B31954) ring protons are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The protons on the butoxy side chain would be found in the aliphatic region.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would indicate the number of unique carbon environments in the molecule. The carbons of the furan ring would resonate at lower field (higher ppm values) due to their sp² hybridization and proximity to the electronegative oxygen atom. The carbons of the butoxymethyl group would appear at a higher field.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H5 (furan) | ~7.4 | Doublet of doublets | 1H |
| H3 (furan) | ~6.3 | Doublet of doublets | 1H |
| H4 (furan) | ~6.2 | Doublet of doublets | 1H |
| -O-CH₂ -furan | ~4.5 | Singlet | 2H |
| -O-CH₂ -CH₂CH₂CH₃ | ~3.5 | Triplet | 2H |
| -O-CH₂-CH₂ -CH₂CH₃ | ~1.6 | Sextet | 2H |
| -O-CH₂CH₂-CH₂ -CH₃ | ~1.4 | Sextet | 2H |
| -O-CH₂CH₂CH₂-CH₃ | ~0.9 | Triplet | 3H |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (furan) | ~152 |
| C5 (furan) | ~142 |
| C3 (furan) | ~110 |
| C4 (furan) | ~107 |
| -O-C H₂-furan | ~68 |
| -O-C H₂-CH₂CH₂CH₃ | ~70 |
| -O-CH₂-C H₂-CH₂CH₃ | ~32 |
| -O-CH₂CH₂-C H₂-CH₃ | ~19 |
| -O-CH₂CH₂CH₂-C H₃ | ~14 |
2D NMR Techniques
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity of the molecule.
COSY: A COSY spectrum would reveal proton-proton couplings, confirming the adjacencies of protons within the butyl chain and the coupling between the furan ring protons.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the butoxy group and the furan ring via the methylene (B1212753) bridge.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
HRESI-MS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula of this compound as C₉H₁₄O₂. The expected high-resolution mass would be very close to the calculated exact mass of 154.0994 g/mol .
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. The fragmentation of this ion can be induced to provide structural information. Key fragmentation pathways for this compound would likely involve cleavage of the ether bond, leading to fragments corresponding to the butoxy group and the furfuryl moiety.
Table 3: Expected Key Ions in the ESI-MS/MS of this compound
| m/z | Proposed Fragment |
| 155.1066 | [C₉H₁₄O₂ + H]⁺ |
| 81.0335 | [C₅H₅O]⁺ (Furfuryl cation) |
| 73.0648 | [C₄H₉O]⁺ (Butoxy cation) |
| 57.0704 | [C₄H₉]⁺ (Butyl cation) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands for the furan ring and the ether linkage.
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | C-H stretch | Furan ring |
| 2850-2960 | C-H stretch | Butyl group |
| ~1600, ~1500 | C=C stretch | Furan ring |
| ~1100 | C-O-C stretch | Ether |
| ~1015 | =C-O-C stretch | Furan ring |
By integrating the data from these advanced spectroscopic techniques, researchers can confidently confirm the synthesis and purity of this compound, providing a solid foundation for further investigation of its chemical properties and potential applications.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable in the study of furan derivatives like this compound, enabling both the purification of synthetic products and the analytical determination of their presence in various matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Flash chromatography is a preparative liquid chromatography technique that utilizes a constant, moderate pressure to accelerate the flow of the mobile phase through a column packed with a solid stationary phase, typically silica (B1680970) gel. This method is a standard procedure for the purification of synthesized organic compounds, including furan derivatives.
While specific flash chromatography protocols for this compound are not extensively detailed in the literature, general principles for the purification of furan derivatives can be applied. The choice of eluent (mobile phase) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system is selected to achieve a retention factor (Rf) for the target compound that allows for effective separation from impurities. For furan derivatives, which are often of moderate polarity, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to optimize the separation.
For instance, in the purification of various furan derivatives, solvent systems such as ethyl acetate/petroleum ether have been successfully employed. The purification process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column under pressure, and fractions are collected sequentially. The composition of these fractions is monitored by TLC to identify those containing the purified this compound.
A key consideration in the flash chromatography of furan derivatives is their potential sensitivity to acidic conditions, as silica gel can be slightly acidic. This can sometimes lead to degradation of the furan ring. In such cases, the silica gel can be deactivated by pre-treating it with a basic modifier, such as triethylamine, mixed with the eluent system.
The following table outlines a hypothetical flash chromatography purification scheme for this compound based on common practices for similar compounds.
Table 1: Illustrative Flash Chromatography Parameters for this compound Purification
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 5% to 20% Ethyl Acetate) |
| Sample Loading | Dry loading (adsorbed onto a small amount of silica gel) or direct liquid loading |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining |
| Typical Rf Value | 0.3 - 0.5 for optimal separation |
Thermal Analysis Techniques in Polymer Research
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. These methods are crucial for characterizing polymers, including those derived from furan-based monomers.
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is widely used to assess the thermal stability and decomposition behavior of polymeric materials, including polyesters synthesized from furan derivatives such as 2,5-furandicarboxylic acid (FDCA). acs.orgsugar-energy.comnih.gov
The thermal stability of furan-based polyesters is a critical property that influences their processing conditions and potential applications. TGA provides key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax). Furanic polyesters generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. jst.vnacs.org The rigid furan ring contributes to the thermal robustness of the polymer backbone. sugar-energy.com
For example, poly(butylene 2,5-furandicarboxylate) (PBF), a polyester (B1180765) derived from FDCA and 1,4-butanediol, has been shown to have a thermal degradation temperature of 357°C. jst.vn The thermal stability can be influenced by the structure of the diol used in the polymerization. Polyesters synthesized from 2,5-bis(hydroxymethyl)furan also demonstrate significant thermal stability, which is considerably higher than that of the monomer itself. rsc.org
The TGA thermogram of a typical furanic polyester shows a single-step degradation process, indicating a clean decomposition of the polymer chain. The data obtained from TGA is essential for determining the upper-temperature limit for processing these materials without significant degradation. nih.gov
The following table summarizes representative TGA data for various furanic polyesters, illustrating their high thermal stability.
Table 2: Thermal Stability Data of Selected Furanic Polyesters from TGA
| Polymer | Onset Decomposition Temperature (Td5%, °C) | Temperature of Maximum Decomposition Rate (°C) | Reference |
| Poly(ethylene furanoate) (PEF) | ~350 | - | nih.gov |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | 357 | - | jst.vn |
| Furan-based polyester with diethylene glycol | >321 | - | acs.org |
| Polyester from 2,5-bis(hydroxymethyl)furan and succinic acid | - | >300 | rsc.org |
Computational and Theoretical Studies
Kinetic Modeling of Reaction Pathways
Kinetic modeling is a computational method used to simulate the rates and mechanisms of chemical reactions. By developing a detailed microkinetic model, researchers can predict the formation of various products over time and under different conditions, such as temperature and pressure. This approach is particularly valuable for understanding complex reaction networks, including those involved in the pyrolysis or oxidation of furanic compounds.
The development of a kinetic model for 2-(butoxymethyl)furan would likely involve:
Identification of elementary reaction steps: This includes initiation, propagation, and termination reactions.
Calculation of rate coefficients: These are often determined using theoretical methods like transition state theory.
Model validation: The model's predictions are compared with experimental data to ensure its accuracy.
Such models are instrumental in designing novel reaction pathways for the synthesis of new chemicals and materials. dntb.gov.ua
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to predict a wide range of molecular properties with high accuracy. jocpr.comnih.gov These methods can determine the electronic structure, geometry, and energetic properties of molecules, providing fundamental insights into their stability and reactivity. jocpr.comresearchgate.net For this compound, various computed properties are available from public databases.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 154.21 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 154.099379685 Da | PubChem |
| Monoisotopic Mass | 154.099379685 Da | PubChem |
| Topological Polar Surface Area | 22.4 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 93.6 | PubChem |
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wayne.eduyoutube.com By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. wayne.eduyoutube.com
For a molecule like this compound, PES analysis can be used to study various reactions, such as thermal decomposition or oxidation. The analysis would reveal the energy barriers associated with different reaction channels, allowing for the prediction of the most favorable pathways. For example, in the study of furan (B31954) hydrogenation and ring-opening reactions, density functional theory (DFT) has been used to calculate the reaction energies and energy barriers for various elementary steps. researchgate.net This approach helps in understanding the reaction mechanisms and predicting the product distribution. researchgate.net Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have utilized PES constructed from high-level theoretical calculations to identify the dominant reaction channels. nih.gov
Transition State Theory (TST) is a widely used theory for calculating the rates of chemical reactions. It assumes that the rate of a reaction is determined by the rate at which reactant molecules pass through a high-energy transition state. youtube.com
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a more sophisticated statistical theory used to calculate the rate constants of unimolecular reactions. prsu.ac.inresearchgate.netethz.ch It takes into account the distribution of energy among the vibrational modes of the molecule. prsu.ac.in RRKM theory has been successfully applied to study the unimolecular rearrangements of furan derivatives, such as methylfuran ions. nih.gov In these studies, DFT is used to calculate the potential energy profiles, and the competing unimolecular processes are then characterized by their RRKM microcanonical rate coefficients. nih.gov
For this compound, RRKM calculations could be employed to study its unimolecular decomposition pathways. The theory would provide insights into how the reaction rates depend on the internal energy of the molecule. The combination of quantum chemical calculations for the PES and RRKM theory for the rate constants provides a powerful framework for understanding the kinetics of unimolecular reactions. nih.govmdpi.com
Advanced Applications and Future Research Directions of 2 Butoxymethyl Furan
The bio-derived compound 2-(butoxymethyl)furan is situated at a crossroads of renewable chemical research, with significant potential in the development of advanced biofuels and novel polymeric materials. Its molecular structure, featuring a furan (B31954) ring—a versatile platform chemical derivable from lignocellulosic biomass—and a butoxy group, imparts properties that are actively being explored for high-value applications. Research is progressively demonstrating its role and the role of its chemical relatives in creating more sustainable industrial products.
Toxicological and Environmental Considerations in Advanced Research
Environmental Fate and Behavior in Biological Systems
Detailed studies on the specific environmental fate and biological behavior of 2-(butoxymethyl)furan are not extensively available in current scientific literature. However, the behavior of furan (B31954) and its other derivatives can be used to predict its likely pathways of metabolism and degradation.
Metabolic Pathways: Furan and its derivatives are known to undergo metabolic activation in biological systems, primarily mediated by cytochrome P-450 enzymes. nih.govresearchgate.net This process can lead to the formation of highly reactive intermediates. For instance, 2-methylfuran is metabolized by mixed-function oxidases into acetylacrolein, a reactive metabolite that can bind to cellular macromolecules like proteins. nih.gov
For ethers like this compound, it is anticipated that the metabolic process would involve the cleavage of the ether bond, yielding furfuryl alcohol and butanol. Furfuryl alcohol can then be oxidized to furfural (B47365), and subsequently to 2-furoic acid. inchem.org This acid can form conjugates, such as with glycine, which are then excreted. inchem.org The furan ring itself can be opened to form reactive dialdehydes, which are implicated in the toxicity of furan compounds. researchgate.net
Environmental Degradation: The environmental degradation of furan compounds can occur through both biotic and abiotic processes. Some microorganisms are capable of degrading furanic compounds. For example, anaerobic consortia can degrade furfural, a related compound, by first converting it to furfuryl alcohol and furoic acid, and ultimately to methane and carbon dioxide. nih.gov While specific studies on this compound are lacking, its furan structure suggests it may be susceptible to similar microbial degradation pathways. Abiotic degradation through photolysis may also contribute to its breakdown in the environment, although the significance of this pathway is not well-documented for this specific compound. ntis.gov
There is no specific information available regarding the bioaccumulation or environmental persistence of this compound. However, heterocyclic compounds, in general, can be persistent in various environmental matrices, which necessitates careful management to mitigate potential long-term risks. researchgate.net
Safe Handling and Disposal Guidelines in Laboratory and Industrial Settings
Given the general characteristics of furan derivatives, which include flammability, potential for peroxide formation, and toxicity, stringent safety protocols are essential when handling this compound in both laboratory and industrial environments. cdc.govfuran.com
Laboratory Settings: In a laboratory context, handling of this compound should always occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. cdc.gov
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent contact with the skin, eyes, and respiratory system.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible, chemical-resistant gloves. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use of a respirator may be necessary for certain operations where ventilation is inadequate. |
Handling and Storage: Containers should be kept tightly closed and stored in a cool, dry, and dark place, away from heat, strong acids, and oxidizing agents. furan.com Storage under an inert atmosphere (e.g., nitrogen) is often recommended for furan derivatives to prevent degradation and peroxide formation.
Spill Management: In case of a spill, the area should be evacuated. Small spills can be absorbed with an inert material, which is then collected in a suitable container for disposal. Large spills require specialized hazardous material response.
Disposal: Waste this compound and contaminated materials should be treated as hazardous waste. It should be collected in properly labeled, sealed containers. oc-praktikum.de The preferred method of disposal for such organic compounds is high-temperature incineration by a licensed waste disposal company. simplesolvents.com Discharging this chemical into drains or the environment is to be strictly avoided.
Industrial Settings: On an industrial scale, the risks associated with handling larger quantities of this compound are magnified. Therefore, engineering controls and rigorous procedures are paramount.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Butoxymethyl)furan, and what are their respective advantages?
- Methodology :
- Route 1 : React 2-(Bromomethyl)furan with butanol under nucleophilic substitution conditions. This method is straightforward but requires careful control of stoichiometry to avoid byproducts like dimerization .
- Route 2 : Palladium-catalyzed cycloisomerization of alkynols in green solvents (e.g., glycerol), which improves sustainability but may demand specialized catalysts .
- Validation : Monitor reaction progress via GC-MS or NMR to confirm purity and structure .
Q. What analytical techniques are recommended for characterizing this compound in research settings?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize using dynamic headspace sampling for trace-level detection (30× more sensitive than static methods) .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the furan ring and butoxymethyl group .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C-O-C in butoxymethyl) and monitor stability under varying conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure Control : Use fume hoods and NIOSH/EN 166-compliant face shields to prevent inhalation or skin contact .
- PPE : Wear nitrile gloves inspected for integrity, and follow proper decontamination procedures after handling .
- First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, avoid inducing vomiting and seek immediate medical consultation .
Advanced Research Questions
Q. How do catalyst systems (e.g., Ru, Pd, Ni) influence the efficiency and selectivity of synthesizing this compound derivatives?
- Catalyst Impact :
- Palladium : Effective in cycloisomerization reactions but may require ligands to suppress side reactions like furan ring hydrogenation .
- Ruthenium : Enhances selectivity in coupling reactions but is sensitive to solvent polarity .
Q. What mechanistic pathways lead to side reactions (e.g., dimerization) during this compound synthesis, and how can they be minimized?
- Mechanism : α-Substituted furans (e.g., 2-(Bromomethyl)furan) are prone to dimerization via radical or electrophilic pathways, especially under high temperatures or prolonged reaction times .
- Mitigation :
- Use low-temperature conditions and radical inhibitors (e.g., BHT).
- Introduce steric hindrance via substituents on the furan ring .
Q. What challenges arise in detecting trace levels of this compound in complex matrices, and how can they be addressed methodologically?
- Challenges : Co-elution with matrix interferents (e.g., other furan derivatives) and low volatility in GC-MS .
- Solutions :
- Dynamic Headspace GC-MS : Increases sensitivity by 30× compared to static methods .
- Derivatization : Use silylation agents to enhance volatility for improved chromatographic separation .
Q. How does the electronic structure of this compound influence its reactivity in substitution or oxidation reactions?
- Electronic Effects : The electron-donating butoxymethyl group activates the furan ring at the 5-position for electrophilic substitution (e.g., nitration) .
- Oxidation Pathways : Under strong oxidizing conditions (e.g., KMnO₄), the furan ring may cleave, forming carboxylic acids or ketones .
Q. What toxicological data gaps exist for this compound, and what studies are needed to address them?
- Gaps : Limited data on chronic toxicity, genotoxicity, and metabolic pathways (similar to unresolved concerns for other substituted furans) .
- Recommended Studies :
- Metabolism : Investigate ring-opening mechanisms and covalent binding to macromolecules using isotopic labeling .
- Genotoxicity : Conduct Ames tests and micronucleus assays to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
